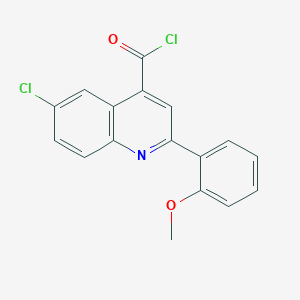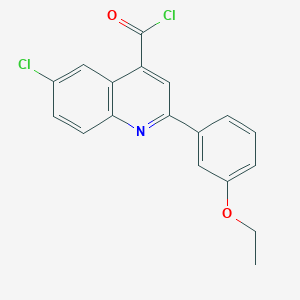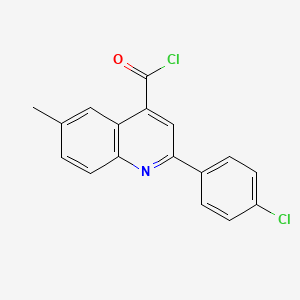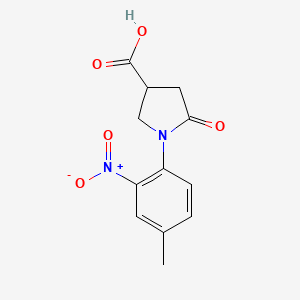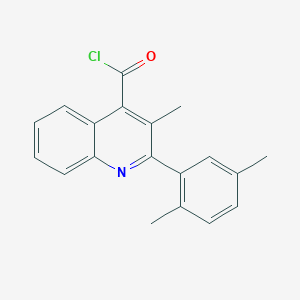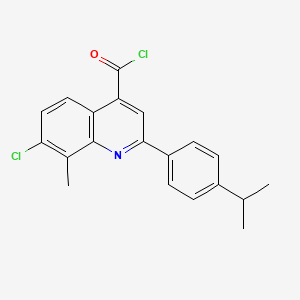
7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride
描述
“7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C20H17Cl2NO . It’s a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of “7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride” consists of a quinoline ring, which is a heterocyclic aromatic organic compound. This compound has a chlorine atom at the 7th position, a methyl group at the 8th position, and a carbonyl chloride group at the 4th position of the quinoline ring. Additionally, there is an isopropylphenyl group attached to the 2nd position of the quinoline ring .Physical And Chemical Properties Analysis
The average mass of “7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride” is 358.261 Da, and its monoisotopic mass is 357.068726 Da .科学研究应用
Quinoline Derivatives Synthesis and Properties
- Quinoline derivatives are synthesized through various chemical reactions, including the reactions with thionyl chloride leading to complex products depending on the starting materials and reaction conditions. For example, reactions involving thionyl chloride and 4-methylquinolines can lead to the formation of different quinoline-based compounds, demonstrating the versatility of quinoline derivatives in chemical synthesis (Al-Shaar et al., 1988).
Catalytic and Photophysical Applications
- Quinoline derivatives are employed in the development of catalytic systems and photophysical studies. For instance, tricarbonylrhenium(I) complexes based on bidentate heterocyclic N-N ligands, including quinoline derivatives, have been synthesized and characterized for their photophysical properties. These studies contribute to understanding the electronic structure and optical properties of such complexes, which are relevant for catalytic and photophysical applications (Albertino et al., 2007).
Structural and Chemical Reactivity Studies
- The structural and chemical reactivity of quinoline derivatives are subjects of research, with studies focusing on their crystal structures, bond formations, and reactivity patterns under various conditions. For example, the crystal and molecular structure of complexes involving quinoline derivatives can provide insights into the coordination chemistry and reactivity of such compounds (Deeming et al., 1978).
Application in Fluorescence Derivatization
- Quinoline derivatives are also explored for their application in fluorescence derivatization, where they serve as reagents for detecting and analyzing other compounds, such as alcohols, in high-performance liquid chromatography. This demonstrates the utility of quinoline derivatives in analytical chemistry for sensitive detection methods (Yoshida et al., 1992).
未来方向
属性
IUPAC Name |
7-chloro-8-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO/c1-11(2)13-4-6-14(7-5-13)18-10-16(20(22)24)15-8-9-17(21)12(3)19(15)23-18/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVBCKUQAHDNPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701145894 | |
| Record name | 7-Chloro-8-methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160256-12-1 | |
| Record name | 7-Chloro-8-methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}acetamide](/img/structure/B1420545.png)

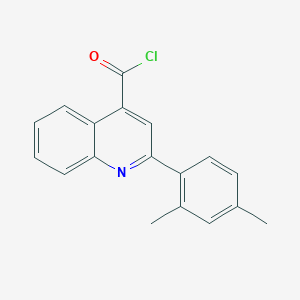
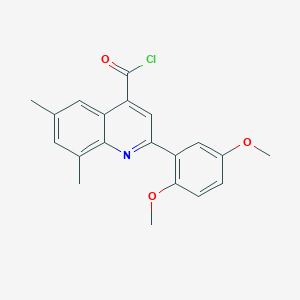

![2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B1420555.png)
